Cas no 2154340-04-0 (N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide)

N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide is a small molecule compound featuring a dioxopiperidine scaffold linked to an isoquinoline carboxamide moiety. This structure confers selective binding affinity and modulation of specific biological targets, making it valuable for research in targeted protein degradation and related therapeutic applications. The compound’s well-defined heterocyclic framework enhances its stability and bioavailability, while the methyl substitution on the amide nitrogen optimizes its pharmacokinetic properties. Its utility lies in probing molecular pathways, particularly in oncology and neurodegenerative disease research, due to its potential as a cereblon modulator. The compound is synthesized under stringent conditions to ensure high purity and reproducibility for experimental use.
N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide structure
2154340-04-0 structure
Product name:N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide
CAS No:2154340-04-0
MF:C16H15N3O3
MW:297.308603525162
CID:5672710
PubChem ID:138466883

N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL20811958
    • N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide
    • EN300-26682776
    • 2154340-04-0
    • Inchi: 1S/C16H15N3O3/c1-19(13-6-7-14(20)18-15(13)21)16(22)12-8-10-4-2-3-5-11(10)9-17-12/h2-5,8-9,13H,6-7H2,1H3,(H,18,20,21)
    • InChI Key: GLJINMGMVNKCDZ-UHFFFAOYSA-N
    • SMILES: O=C1C(CCC(N1)=O)N(C)C(C1C=C2C=CC=CC2=CN=1)=O

Computed Properties

  • Exact Mass: 297.11134135g/mol
  • Monoisotopic Mass: 297.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 79.4Ų

N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26682776-1.0g
N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide
2154340-04-0 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26682776-1g
2154340-04-0
1g
$0.0 2023-09-12

Additional information on N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide

N-(2,6-Dioxopiperidin-3-yl)-N-Methylisoquinoline-3-Carboxamide: A Comprehensive Overview

The compound with CAS number 2154340-04-0, known as N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound belongs to the class of isoquinoline derivatives, which are well-known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The isoquinoline core of this molecule serves as a scaffold for various functional groups, making it a promising candidate for drug discovery.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry. The 2,6-dioxopiperidine moiety in this compound introduces additional complexity and functionality, potentially enhancing its bioavailability and target specificity. Researchers have explored the synthesis of similar compounds using advanced methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis, which have significantly improved the efficiency and scalability of production processes.

The carboxamide group attached to the isoquinoline ring plays a crucial role in modulating the physicochemical properties of the compound. This functional group not only enhances solubility but also contributes to hydrogen bonding interactions, which are essential for binding to biological targets. Recent computational studies have demonstrated that this group can act as a key determinant in the molecule's ability to inhibit specific enzymes or receptors, making it a valuable tool in rational drug design.

One of the most exciting developments involving this compound is its potential application in cancer therapy. Preclinical studies have shown that N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide exhibits selective cytotoxicity against various cancer cell lines. This activity is attributed to its ability to interfere with critical cellular pathways involved in tumor growth and metastasis. Moreover, its structure allows for further modification to enhance efficacy and reduce off-target effects.

In addition to its therapeutic potential, this compound has also been investigated for its role in neurodegenerative diseases. Recent findings suggest that it may possess neuroprotective properties by modulating oxidative stress and inflammation. These insights open new avenues for exploring its application in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has enabled researchers to achieve high yields and excellent stereocontrol during key steps such as coupling reactions. These advancements not only facilitate large-scale production but also pave the way for further structural diversification.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of such compounds. Initial studies indicate that N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide undergoes rapid microbial degradation under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly.

In conclusion, N-(2,6-dioxopiperidin-3-yl)-N-methylisoquinoline-3-carboxamide (CAS 2154340-04-0) represents a compelling example of how structural diversity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and promising biological activities make it a subject of ongoing research across multiple disciplines. As our understanding of its properties continues to grow, so too does its potential impact on drug development and human health.

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